Glp-2 [MI]
Descripción
Historical Discovery and Evolutionary Context of Proglucagon-Derived Peptides
The historical trajectory of proglucagon-derived peptide discovery began in the early 1980s with the application of recombinant DNA technology to elucidate the molecular structure of glucagon precursor proteins. The Habener laboratory utilized emerging cloning techniques to isolate and characterize proglucagon complementary DNA sequences from anglerfish in the early 1980s, revealing that glucagon was derived from a larger precursor protein containing additional peptide sequences. This groundbreaking work demonstrated that proglucagon encoded not only glucagon but also two additional glucagon-related peptides, subsequently designated Glucagon-Like Peptide-1 and Glucagon-Like Peptide-2.
The evolutionary context of proglucagon-derived peptides reveals a complex history spanning approximately one billion years, with glucagon representing the ancestral peptide and Glucagon-Like Peptide-1 and Glucagon-Like Peptide-2 emerging approximately 300 million years later through exon triplication events. This evolutionary timeline suggests that the glucagon-like peptides arose during critical periods of vertebrate evolution, coinciding with the development of more sophisticated digestive and metabolic regulatory systems. Phylogenetic analyses across 164 vertebrate species demonstrate that glucagon exhibits the highest degree of evolutionary conservation among proglucagon-derived peptides, with a mean evolutionary conservation score of -0.70, followed by Glucagon-Like Peptide-2 at -0.54 and Glucagon-Like Peptide-1 at -0.24.
The discovery timeline for specific proglucagon-derived peptides reflects the technological limitations and research priorities of different eras. Glucagon itself was first identified in 1923, with its structure determined in 1953 and the first radioimmunoassay developed in 1959. In contrast, the Glucagon-Like Peptide sequences remained unknown until the molecular cloning revolution of the 1980s enabled systematic analysis of proglucagon gene structure. The cloning of mammalian proglucagon complementary DNA and genes in the early 1980s revealed sequences for two new glucagon-like peptides with initially unknown biological activities. Corresponding proglucagon sequences from hamster, bovine, and human sources were subsequently identified by Graeme Bell and collaborators, establishing the conservation of this peptide family across mammalian species.
The tissue-specific processing of proglucagon represents another crucial aspect of the evolutionary adaptation of these peptides. In pancreatic α-cells, proglucagon is processed by prohormone convertase 2 to yield glucagon as the major product, while in intestinal L-cells, prohormone convertase 1 processes proglucagon to generate Glucagon-Like Peptide-1 and Glucagon-Like Peptide-2 as the predominant products. This differential processing mechanism allows the same precursor protein to serve distinct physiological functions in different tissues, representing an elegant evolutionary solution for maximizing the functional diversity of a single gene product.
Structural Homology Between Glucagon-Like Peptide-2 and Related Enteroendocrine Hormones
The structural homology between Glucagon-Like Peptide-2 and related enteroendocrine hormones reveals sophisticated molecular relationships that determine receptor specificity and biological function. Glucagon-Like Peptide-2 shares 69.7% sequence similarity with Glucagon-Like Peptide-1, with nearly identical residues in two critical regions: the amino-terminal six residues and specific segments within the peptide chain. This high degree of structural similarity reflects their common origin from the proglucagon precursor while maintaining sufficient sequence divergence to ensure distinct receptor binding specificities and physiological roles.
The molecular architecture of Glucagon-Like Peptide-2 exhibits several distinctive structural features that distinguish it from other proglucagon-derived peptides. The amino-terminal histidine residue of Glucagon-Like Peptide-2 adopts a unique orientation when bound to its receptor, penetrating into the receptor core with a distinct spatial arrangement compared to the equivalent residues in glucagon or Glucagon-Like Peptide-1. This structural specificity contributes to the selective activation of the Glucagon-Like Peptide-2 receptor and prevents cross-reactivity with other proglucagon-derived peptide receptors. The middle region of Glucagon-Like Peptide-2 demonstrates extensive engagement with transmembrane domains 1 and 7 of its receptor, exhibiting more substantial interactions with these regions compared to extracellular loop 2.
Comparative analysis of proglucagon-derived peptide sequences across mammalian species reveals differential patterns of sequence conservation that correlate with functional constraints. Glucagon-Like Peptide-2 sequences display increased variability compared to glucagon but maintain conservation of residues critical for receptor binding and biological activity. The peptide exhibits considerable sequence identity among mammalian species but shows less conservation of amino acid sequence in lower vertebrates, suggesting that its specific intestinal regulatory functions may have evolved more recently in mammalian lineages.
| Peptide | Length (amino acids) | Sequence Identity with Human GLP-2 | Primary Function | Conservation Score |
|---|---|---|---|---|
| Glucagon | 29 | ~45% | Glucose homeostasis | -0.70 |
| GLP-1 | 37 | 69.7% | Insulin regulation | -0.24 |
| GLP-2 | 33 | 100% | Intestinal growth | -0.54 |
| GIP | 42 | ~30% | Incretin function | Variable |
The structural determinants of receptor specificity involve complex interactions between different peptide domains and their corresponding receptor binding sites. The amino-terminal domain of Glucagon-Like Peptide-2 plays a crucial role in receptor recognition, with the histidine residue at position 1 serving as a key determinant of receptor binding specificity. The carboxy-terminal region of Glucagon-Like Peptide-2 demonstrates close attachment to extracellular loop 1 of its receptor, which exhibits the most protruded conformation among nine characterized class B G-protein coupled receptors. This unique structural arrangement contributes to the specificity of Glucagon-Like Peptide-2 recognition and distinguishes it from the binding patterns observed with other proglucagon-derived peptides.
The evolutionary conservation patterns of Glucagon-Like Peptide-2 reveal important insights into functional constraints and selective pressures acting on this peptide. Analysis of genetic variations across more than 450,000 individuals demonstrates that Glucagon-Like Peptide-2, along with glucagon and Glucagon-Like Peptide-1, displays fewer evolutionary alterations and is more likely to be functionally affected by genetic variation compared to other proglucagon gene products. This pattern suggests that these three peptides are subject to stronger purifying selection, reflecting their critical physiological importance and the functional consequences of sequence alterations.
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSALRJGPBVBQU-PKQQPRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H254N44O55S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3766.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223460-79-5 | |
| Record name | Glucagon-like peptide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Métodos De Preparación
Traditional SPPS Workflow
Conventional SPPS involves sequential coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage. For GLP-2, this process requires 33 cycles of coupling and washing, with stringent solvent removal after each step. Traditional methods consume ~30 L of solvent per gram of peptide, primarily from dichloromethane (DCM) and dimethylformamide (DMF), raising environmental and cost concerns.
Wash-Free SPPS for Scalable Production
A breakthrough method eliminates washing steps during amino acid coupling, reducing solvent use by 95%. Key innovations include:
-
Volatile Deprotection Base Evaporation : Using a directed headspace gas flush, the Fmoc-removing base (e.g., piperidine) is evaporated at 40–60°C, preventing condensation on reactor surfaces.
-
In-Situ Coupling Monitoring : Real-time UV spectroscopy ensures >99% coupling efficiency before proceeding to the next residue.
This method was validated for peptides up to 89 amino acids, achieving yields comparable to traditional SPPS (75–85%) while reducing cycle time by 40%. For GLP-2 (33 residues), the wash-free process completes synthesis in 12 hours versus 20 hours conventionally.
Table 1: SPPS Method Comparison for GLP-2 Synthesis
| Parameter | Traditional SPPS | Wash-Free SPPS |
|---|---|---|
| Solvent Consumption (L/g) | 30 | 1.5 |
| Cycle Time (hours) | 20 | 12 |
| Purity (HPLC) | 92% | 94% |
| Environmental Impact | High | Low |
Recombinant Production and Purification
Escherichia coli Expression Systems
While SPPS dominates clinical-grade production, recombinant methods are explored for cost-effective large-scale synthesis. A GLP-2-XTEN fusion protein expressed in E. coli achieved 30% yield after purification. Critical steps include:
Challenges in Recombinant GLP-2
Native GLP-2 lacks post-translational modifications, making bacterial systems feasible. However, endotoxin removal and disulfide bond fidelity (Cys³³-Cys³³) require stringent quality control.
Lyophilized Formulation Development
Optimized Lyophilized Formulation
A patented formulation stabilizes GLP-2 for long-term storage and reconstitution:
Table 2: Lyophilized GLP-2 Formulation Components
| Component | Concentration | Function |
|---|---|---|
| h[Gly²]GLP-2 | 20 mg/mL | Active pharmaceutical |
| Sodium phosphate | 35 mM | pH stabilization |
| L-Histidine | 0.77% w/v | Oxidation inhibition |
| Mannitol | 3% w/v | Bulking agent |
Lyophilization Process
The freeze-drying cycle ensures <1% residual moisture:
-
Pre-freezing : Cool to -40°C at 2°C/min, hold for 4 hours.
-
Primary Drying : Ramp to -20°C under 150 mT vacuum, 14 hours.
-
Secondary Drying : Gradual warming to 25°C, final moisture <1%.
Reconstitution with 1 mL sterile water yields a stable solution (24 hours at 4°C).
Stability Enhancement Strategies
Amino Acid Stabilizers
L-Histidine at 0.5–1% w/v reduces aggregation by 40% under heat stress (37°C for 72 hours). Its imidazole group chelates metal ions, preventing oxidative degradation at methionine residues (Met⁵, Met¹⁷).
DPP-4 Inhibition for Bioactivity Retention
Co-administration with DPP-4 inhibitors (e.g., linagliptin) increases active GLP-2 levels by blocking enzymatic cleavage at Ala²⁶. In human islet cultures, linagliptin elevated active GLP-2 2.9-fold under high glucose/palmitate conditions.
Analytical Quality Control
Análisis De Reacciones Químicas
Tipos de reacciones: El péptido similar al glucagón 2 se somete principalmente a hidrólisis y degradación enzimática. Es susceptible a la escisión por la dipeptidil peptidasa-4, que inactiva el péptido mediante la eliminación del dipéptido N-terminal .
Reactivos y condiciones comunes:
Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces peptídicos.
Degradación enzimática: La dipeptidil peptidasa-4 es una enzima común que participa en la degradación del péptido similar al glucagón 2.
Productos principales: Los productos principales de estas reacciones son fragmentos peptídicos más cortos y aminoácidos que resultan de la escisión de los enlaces peptídicos .
Aplicaciones Científicas De Investigación
Short Bowel Syndrome
GLP-2 has shown efficacy in treating short bowel syndrome, a condition where a significant portion of the small intestine is absent or non-functional. Clinical studies have demonstrated that GLP-2 improves fluid absorption and nutritional status in patients with this syndrome .
Crohn's Disease
In patients with Crohn's disease, GLP-2 has been found superior to placebo in inducing remission. Its ability to enhance mucosal healing and reduce inflammation makes it a promising therapeutic option for managing this chronic inflammatory bowel disease .
Hepatic Inflammation and Fibrosis
Recent studies indicate that GLP-2 can alleviate hepatic inflammation and fibrosis. In a study involving Mdr2 knockout mice, treatment with GLP-2 reduced markers of liver inflammation and fibrosis through the activation of hepatic stellate cells and modulation of intestinal signaling pathways . This suggests potential applications in treating liver diseases associated with fibrosis.
Necrotizing Enterocolitis in Infants
GLP-2 has been investigated for its role in preventing necrotizing enterocolitis (NEC) in premature infants. Experimental models have shown that chronic administration of GLP-2 reduces mucosal inflammatory cytokine production, indicating its protective effects against this severe gastrointestinal disorder .
Case Study 1: Efficacy in Short Bowel Syndrome
A clinical trial involving patients with short bowel syndrome administered GLP-2 analogs showed significant improvements in intestinal absorption and overall nutritional status compared to baseline measurements.
Case Study 2: Crohn's Disease Remission
In a randomized controlled trial, patients receiving GLP-2 demonstrated higher rates of remission compared to those on placebo, supporting its role as an effective treatment modality for Crohn's disease.
Data Table: Summary of GLP-2 Applications
Mecanismo De Acción
El péptido similar al glucagón 2 ejerce sus efectos al unirse al receptor del péptido similar al glucagón 2, un receptor acoplado a proteína G ubicado en las células intestinales. Esta unión activa la vía de señalización de la fosfatidilinositol 3-cinasa/Akt, lo que conduce a un aumento de la expresión del factor de crecimiento similar a la insulina 1 y promueve la proliferación y supervivencia de las células intestinales . Además, mejora el flujo sanguíneo intestinal e inhibe la secreción de ácido gástrico .
Compuestos similares:
Péptido similar al glucagón 1: Otro péptido derivado de la proglucagón, principalmente involucrado en el metabolismo de la glucosa y la secreción de insulina.
Polipéptido inhibidor gástrico: Una hormona peptídica que también influye en el metabolismo de la glucosa pero tiene diferentes objetivos receptores.
Singularidad: El péptido similar al glucagón 2 es único en su papel específico en la promoción del crecimiento intestinal y el mantenimiento de la integridad intestinal, lo que lo distingue de otros péptidos derivados de la proglucagón .
Comparación Con Compuestos Similares
Structural and Functional Comparison with GLP-1 and Glucagon
GLP-2, GLP-1, and glucagon are proglucagon-derived peptides but differ in receptor specificity and physiological roles (Table 1).
Table 1: Comparative Analysis of GLP-2, GLP-1, and Glucagon
Key Differences :
- Tissue Specificity : GLP-2 primarily targets the gut, while GLP-1 and glucagon regulate glucose metabolism .
- Inflammatory Modulation : GLP-2 reduces macrophage-mediated inflammation in islets, whereas GLP-1 directly protects β-cells .
- Glucagon Secretion : GLP-2 stimulates glucagon release via α-cell GLP-2R activation, a unique feature absent in GLP-1 .
Pharmacological Analogues of GLP-2
Engineered GLP-2 analogues enhance stability and half-life (Table 2).
Table 2: GLP-2 Analogues and Their Properties
Mechanistic Insights :
Mechanisms of Action
GLP-2 signaling involves multiple pathways distinct from GLP-1 and glucagon:
- cAMP/PKA Pathway : Primary route for intestinal cell survival and proliferation .
- PI3K/Akt Pathway : Mediates anti-apoptotic effects in chemotherapy-induced mucositis .
- Wnt/β-Catenin : Promotes crypt cell regeneration, though dysregulation may link to tumorigenesis .
In contrast, GLP-1 primarily activates cAMP/PKA in β-cells to stimulate insulin secretion .
GLP-2 :
GLP-1 :
- Metabolic Diseases : First-line therapy for type 2 diabetes and obesity .
Actividad Biológica
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from proglucagon, primarily secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in maintaining intestinal health and has garnered attention for its potential therapeutic applications in various gastrointestinal disorders.
GLP-2 exerts its biological effects through the activation of the GLP-2 receptor (GLP-2R), which is predominantly expressed in the gastrointestinal tract, including enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of GLP-2R leads to several key physiological responses:
- Stimulation of Intestinal Growth : GLP-2 promotes the proliferation of intestinal epithelial cells and inhibits apoptosis, thereby enhancing mucosal growth and repair after injury .
- Regulation of Gastrointestinal Function : It modulates gastric acid secretion, nutrient absorption, and intestinal motility .
- Anti-inflammatory Effects : GLP-2 has been shown to attenuate inflammation in various models, suggesting a protective role against gastrointestinal injury .
1. Cell Proliferation and Apoptosis Inhibition
GLP-2 significantly stimulates the proliferation of intestinal crypt cells while inhibiting their apoptosis. This action is essential for maintaining the integrity of the intestinal epithelium, especially following injuries such as surgical resections or inflammatory conditions .
2. Impact on Gut Health
In clinical studies, GLP-2 has demonstrated efficacy in improving gut health in patients with conditions like short bowel syndrome. It enhances nutrient absorption and reduces complications associated with intestinal injuries .
3. Mechanistic Insights
Research indicates that GLP-2 can mitigate LPS-induced inflammation by inhibiting key signaling pathways such as ERK1/2, JNK1/2, and NF-κB. This suggests that GLP-2 may have therapeutic potential in managing inflammatory bowel diseases .
Case Study 1: Short Bowel Syndrome
A study involving patients with short bowel syndrome reported that administration of GLP-2 resulted in improved intestinal adaptation, leading to enhanced nutrient absorption and reduced dependency on parenteral nutrition .
Case Study 2: Chemotherapy-Induced Mucositis
In a preclinical model, GLP-2 administration significantly reduced epithelial damage caused by chemotherapy, demonstrating its potential to protect against drug-induced mucositis in both small and large intestines .
Data Summary
Q & A
Q. What experimental models are commonly used to study GLP-2's effects on intestinal growth, and how do they influence data interpretation?
Methodological Answer: Rodent models (e.g., rats, mice) are frequently used to investigate GLP-2's intestinotrophic effects. For example, ileal resection or transection surgery in rats allows evaluation of GLP-2's role in mucosal regeneration and proglucagon mRNA expression . However, species-specific responses must be considered; studies in human colorectal cell lines (e.g., Caco-2) show GLP-2 enhances tight junction proteins like ZO-1 and occludin, while murine models may not replicate these findings . Researchers should validate mechanisms across in vitro (e.g., BRIN BD11 beta-cells) and in vivo systems to account for interspecies variability .
Q. How is GLP-2 quantified in plasma, and what methodological precautions are critical for accurate measurement?
Methodological Answer: Plasma GLP-2 is often measured via solid-phase competition assays using Europium-labeled human GLP-2 and polyclonal antibodies targeting the N-terminal region. Key precautions include rapid sample freezing (-20°C), avoidance of repeated freeze-thaw cycles, and use of protease inhibitors to prevent degradation . For longitudinal studies, area under the curve (AUC) calculations using the trapezoidal rule ensure robust pharmacokinetic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in GLP-2's effects on hepatic lipid metabolism?
Methodological Answer: Discrepancies arise from model systems and experimental endpoints. For instance, GLP-2R antagonism increases fasting hepatic lipids in mice, while GLP-2 administration elevates postprandial lipemia . To reconcile these, employ tissue-specific knockout models (e.g., liver vs. intestine) and standardized lipid profiling techniques (e.g., mass spectrometry). Additionally, distinguish acute vs. chronic dosing effects and control for dietary variables .
Q. What strategies mitigate variability in tight junction protein responses to GLP-2 across experimental conditions?
Methodological Answer: Variability in TJ protein expression (e.g., claudin-3 vs. ZO-1) may stem from species differences or injury models (e.g., ischemia/reperfusion vs. chemical induction). Standardize protocols by:
Q. How does GLP-2 receptor signaling influence beta-cell adaptation to stress, and what methodological pitfalls exist in these studies?
Methodological Answer: GLP-2R activation protects beta-cells from streptozotocin-induced DNA damage in vitro, but its anti-apoptotic effects vary between cell lines (e.g., BRIN BD11 vs. 1.1B4 cells) . To address this:
- Use primary human islets to reduce immortalized cell line artifacts.
- Combine caspase-3 activity assays with proliferation markers (e.g., PCNA) .
- Control for cross-reactivity with GLP-1R agonists in co-culture systems .
Experimental Design & Reproducibility
Q. What statistical frameworks are recommended for analyzing GLP-2's dose-dependent effects?
Methodological Answer: Two-way ANOVA is ideal for assessing interactions between variables (e.g., resection surgery and GLP-2 treatment) . For non-normal data, use mixed-effects models (PROC MIXED in SAS) with Tukey’s post-hoc tests . Report exact p-values, confidence intervals, and effect sizes (e.g., Cohen’s d) to enhance transparency .
Q. How can GLP-2 studies adhere to Good Laboratory Practice (GLP) principles to ensure reproducibility?
Methodological Answer: GLP compliance requires:
- Predefined protocols for sample size determination (e.g., power analysis) and randomization .
- Detailed SOPs for assays (e.g., MTT for cell viability) and blinding during data collection .
- Archiving raw data (e.g., Northern blot images, RT-PCR Ct values) for independent verification .
Mechanistic & Translational Questions
Q. What signaling pathways mediate GLP-2's anti-inflammatory and barrier-enhancing effects?
Methodological Answer: GLP-2 reduces intestinal permeability via cAMP-PKA pathways, which modulate claudin expression and endocytic uptake (e.g., HRP flux assays) . In hepatic ischemia/reperfusion models, GLP-2's anti-inflammatory action involves Akt activation and NF-κB inhibition . Use phospho-specific antibodies and kinase inhibitors (e.g., LY294002 for Akt) to dissect pathways .
Q. Why do GLP-2's effects on satiety and glucose tolerance remain controversial, and how can future studies address this?
Methodological Answer: Discrepancies arise from interspecies differences (e.g., murine vs. human GLP-2R distribution) and experimental timing (fasting vs. postprandial states). To clarify:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
